molecular formula C9H6Cl2FNO2 B12849277 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide CAS No. 23474-40-0

3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide

Cat. No.: B12849277
CAS No.: 23474-40-0
M. Wt: 250.05 g/mol
InChI Key: JDNAJAXZNLKSTI-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₆Cl₂FNO₂ Structural Features:

  • Oxirane (epoxide) ring: A three-membered cyclic ether with two chlorine atoms substituted at the 3-position and a carboxamide group at the 2-position.
  • 2-Chloro-4-fluorophenyl group: A phenyl ring substituted with chlorine (C2) and fluorine (C4), enhancing lipophilicity and electronic effects.
  • Carboxamide group: Provides hydrogen-bonding capability, influencing solubility and biological interactions .

Properties

CAS No.

23474-40-0

Molecular Formula

C9H6Cl2FNO2

Molecular Weight

250.05 g/mol

IUPAC Name

3-chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide

InChI

InChI=1S/C9H6Cl2FNO2/c10-6-3-4(12)1-2-5(6)9(8(13)14)7(11)15-9/h1-3,7H,(H2,13,14)

InChI Key

JDNAJAXZNLKSTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2(C(O2)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide typically involves the reaction of 2-chloro-4-fluoroaniline with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, F) enhance reactivity and target binding.
  • Lipophilicity : Methyl groups () increase membrane penetration, while polar groups (e.g., -COOH in ) reduce it.

Halogen positioning: 2-Cl-4-F substitution (target compound) optimizes steric and electronic effects for bioactivity.

Synthetic Utility :

  • Carboxamide derivatives are more stable than esters () but require tailored synthetic routes.

Biological Activity

3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide is an organic compound with significant potential in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : CHClFNO
  • Molecular Weight : 250.05 g/mol
  • CAS Number : 23474-40-0

The presence of an oxirane ring and a carboxamide group contributes to its unique reactivity and potential biological interactions. The oxirane ring's electrophilic nature allows it to engage in nucleophilic reactions with various biological molecules, potentially influencing enzymatic activities.

Synthesis

The synthesis of 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide typically involves:

  • Reactants : 2-chloro-4-fluoroaniline and epichlorohydrin.
  • Conditions : Reaction in the presence of a base (e.g., sodium hydroxide).
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

This synthetic pathway highlights the compound's accessibility for further research and application in various fields.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The electrophilic nature of the oxirane ring allows it to react with thiol groups in cysteine residues, potentially inhibiting enzyme function.
  • Modulation of Biological Pathways : By targeting specific enzymes, the compound may influence metabolic pathways relevant to disease processes.

Biological Activity Data

Research has indicated that compounds with similar structures often exhibit significant biological activities. Below is a summary table highlighting key findings related to the biological activity of 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide and related compounds.

Compound NameTarget EnzymeIC50 (µM)Mechanism of Action
3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamideABHD3TBDCovalent inhibition
Related Compound AABHD40.03Covalent inhibition
Related Compound BHSLTBDCompetitive inhibition

Note: TBD indicates that data is currently unavailable or under investigation.

Case Studies

  • Inhibition Studies : A study evaluating the inhibition potency of similar oxirane derivatives on serine hydrolases reported that modifications in substituents significantly affect binding affinity and selectivity. The presence of fluorine and chlorine atoms was found to enhance the binding characteristics, suggesting that 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide may exhibit comparable or superior activity against specific targets .
  • Metabolomic Analysis : Another study utilizing metabolomic profiling indicated that compounds with electrophilic functionalities could modulate metabolic pathways involved in lipid metabolism, potentially providing therapeutic benefits in metabolic disorders .

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